

A Comprehensive Technical Guide to 6-(hydroxymethyl)picolinonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-(Hydroxymethyl)picolinonitrile**

Cat. No.: **B1283330**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of **6-(hydroxymethyl)picolinonitrile**, a versatile building block in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, delve into established synthetic protocols, and discuss its applications, particularly in the realm of drug discovery.

Core Physicochemical Properties

6-(hydroxymethyl)picolinonitrile, with the CAS number 50501-38-7, is a bifunctional molecule featuring both a nitrile and a hydroxymethyl group attached to a pyridine ring.[\[1\]](#)[\[2\]](#) This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecular architectures.

Table 1: Physicochemical Properties of 6-(hydroxymethyl)picolinonitrile

Property	Value	Source
Molecular Formula	C7H6N2O	[1] [2] [3] [4]
Molecular Weight	134.13 g/mol [1] [3] , 134.14 g/mol [2] [4]	Multiple Sources
CAS Number	50501-38-7	[1] [2]
Appearance	Beige solid	[2]
Boiling Point (Predicted)	310.5 ± 27.0 °C	[2] [4]
Density (Predicted)	1.25 ± 0.1 g/cm³	[2] [4]
pKa (Predicted)	12.89 ± 0.10	[2] [4]
Storage Conditions	Inert atmosphere, Room Temperature [2] or -4°C (short term), -20°C (long term) [1]	Multiple Sources

Synthesis of 6-(hydroxymethyl)picolinonitrile: A Step-by-Step Protocol

The synthesis of **6-(hydroxymethyl)picolinonitrile** can be achieved through the reaction of 6-(hydroxymethyl)pyridine-2-carboxaldehyde with hydroxylamine hydrochloride. This protocol outlines a common laboratory-scale synthesis.

Experimental Protocol: Synthesis from 6-(hydroxymethyl)pyridine-2-carboxaldehyde

Materials:

- 6-(hydroxymethyl)pyridine-2-carboxaldehyde
- Hydroxylamine hydrochloride
- Dimethyl sulfoxide (DMSO), anhydrous
- Dichloromethane (DCM)

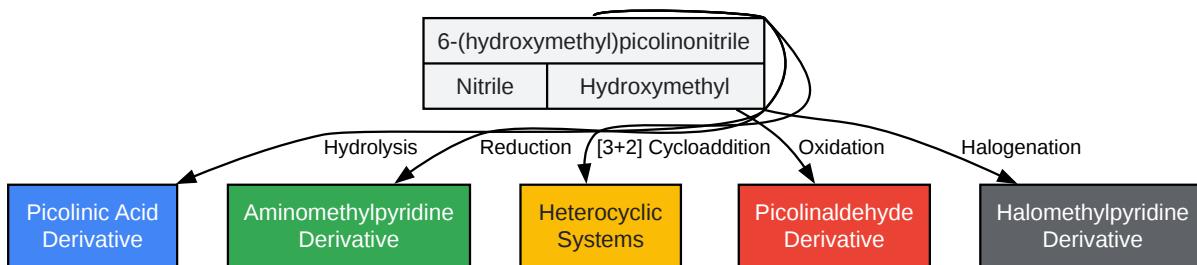
- Saturated sodium bicarbonate solution
- Silica gel for column chromatography
- Nitrogen gas supply
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-(hydroxymethyl)pyridine-2-carboxaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in anhydrous DMSO.
- Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere.
- Heating: Heat the reaction mixture to 100 °C in an oil bath and stir for 2 hours. The solution will typically turn a dark red color.[2]
- Work-up: After cooling to room temperature, perform an extraction with dichloromethane and a saturated sodium bicarbonate solution. The aqueous phase should be back-extracted with dichloromethane to ensure complete product recovery.[2]
- Purification: Combine the organic phases and concentrate them under reduced pressure. The crude product is then purified by silica gel column chromatography. Elute first with dichloromethane to remove non-polar impurities, followed by a solution of 0.5% methanol in dichloromethane to isolate the desired product.[2]
- Characterization: The final product, a pale yellow solid, can be characterized by techniques such as NMR, HPLC, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)


Caption: A workflow diagram illustrating the key steps in the synthesis of **6-(hydroxymethyl)picolinonitrile**.

Applications in Drug Discovery and Organic Synthesis

The dual functionality of **6-(hydroxymethyl)picolinonitrile** makes it a valuable precursor in the synthesis of various heterocyclic compounds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution.

This versatility allows for its incorporation into a wide range of molecular scaffolds, making it a molecule of interest for the development of novel therapeutic agents.

Logical Relationship of Functional Group Transformations

[Click to download full resolution via product page](#)

Caption: Potential synthetic transformations of the nitrile and hydroxymethyl functional groups of **6-(hydroxymethyl)picolinonitrile**.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **6-(hydroxymethyl)picolinonitrile**. It is recommended to wear protective gloves, safety glasses,

and a lab coat.^[1] Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-(hydroxymethyl)picolinonitrile is a valuable and versatile building block in organic synthesis, with significant potential for applications in drug discovery and materials science. Its straightforward synthesis and the reactivity of its dual functional groups provide a robust platform for the creation of diverse and complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 50501-38-7|6-(Hydroxymethyl)picolinonitrile|6-(Hydroxymethyl)picolinonitrile|-范德生物科技公司 [bio-fount.com]
- 2. 6-(HYDROXYMETHYL)-2-PYRIDINECARBONITRILE | 50501-38-7 [chemicalbook.com]
- 3. 6-(HYDROXYMETHYL)-2-PYRIDINECARBONITRILE | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 6-(hydroxymethyl)picolinonitrile: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1283330#6-hydroxymethyl-picolinonitrile-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com